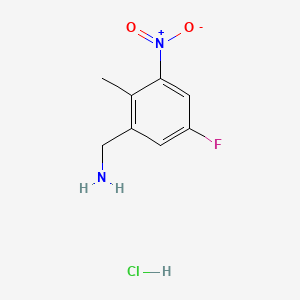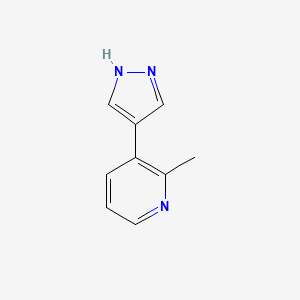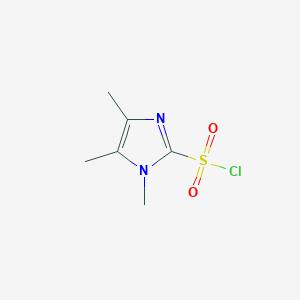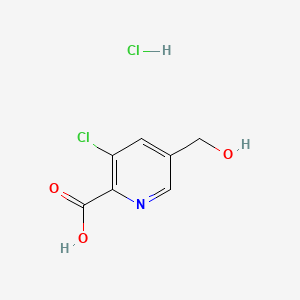
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the third position, a hydroxymethyl group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-(hydroxymethyl)pyridine-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Chloro-5-(carboxymethyl)pyridine-2-carboxylic acid.
Reduction: 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol.
Substitution: 3-Amino-5-(hydroxymethyl)pyridine-2-carboxylic acid or 3-Thio-5-(hydroxymethyl)pyridine-2-carboxylic acid.
科学的研究の応用
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and hydroxymethyl group play crucial roles in its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- 3-Chloro-5-(methyl)pyridine-2-carboxylic acid
- 3-Chloro-5-(hydroxymethyl)pyridine
- 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol
Uniqueness
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a chloro group and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.
特性
分子式 |
C7H7Cl2NO3 |
|---|---|
分子量 |
224.04 g/mol |
IUPAC名 |
3-chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6ClNO3.ClH/c8-5-1-4(3-10)2-9-6(5)7(11)12;/h1-2,10H,3H2,(H,11,12);1H |
InChIキー |
VHZUBEQHRQOXMI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


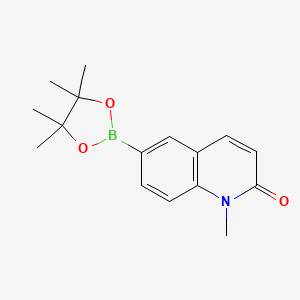
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
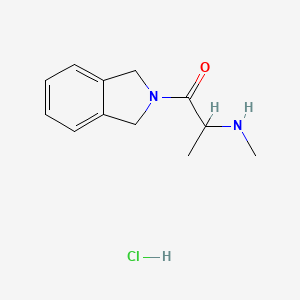



![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
